trans-2-Pyrrolidin-1-ylcyclopentanol
Description
trans-2-Pyrrolidin-1-ylcyclopentanol (CAS: 32635-39-5) is a heterocyclic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . Structurally, it features a cyclopentanol backbone substituted with a pyrrolidine ring at the trans-2 position. The hydroxyl group on the cyclopentanol ring enables hydrogen bonding, influencing its solubility and reactivity, while the pyrrolidine moiety contributes to its basicity. This compound is classified under the Canadian HS code 2933990020, which encompasses heterocyclic compounds containing an unfused five-membered heteroatom ring .
It is commercially available with a purity of ≥97% and is widely used in research laboratories and industrial settings for applications such as pharmaceutical intermediates or synthetic building blocks in organic chemistry .
Properties
IUPAC Name |
(1S,2S)-2-pyrrolidin-1-ylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVOQROHUFMM-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCC[C@@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Pyrrolidin-1-ylcyclopentanol typically involves the reaction of cyclopentanone with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the selective formation of the trans isomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Trans-2-Pyrrolidin-1-ylcyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of various reduced derivatives of the original compound.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
Trans-2-Pyrrolidin-1-ylcyclopentanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of trans-2-Pyrrolidin-1-ylcyclopentanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison
| Property | trans-2-Pyrrolidin-1-ylcyclopentanol | (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) |
|---|---|---|
| Molecular Formula | C₉H₁₇NO | C₂₅H₃₁NO₂ |
| Molecular Weight | 155.24 g/mol | 377.52 g/mol |
| Core Structure | Cyclopentanol with pyrrolidine substituent | Cyclopropane with phenyl, phenoxy, and pyrrolidinyl methanone substituents |
| Functional Groups | Hydroxyl, pyrrolidine | Phenoxy, tert-butyl, phenyl, ketone, pyrrolidine |
| Physical State | Solid (exact form unspecified) | Colorless oil |
| Stereochemical Complexity | Single trans isomer | Diastereomeric mixture (dr 6:1) |
| Synthetic Yield | Not reported in evidence | 71% |
| Applications | Heterocyclic building block | Likely intermediate for bioactive molecules (exact use unspecified) |
Structural Implications on Properties
Hydrogen Bonding vs. In contrast, 15cc contains a bulky tert-butylphenoxy group and a phenyl-substituted cyclopropane, increasing lipophilicity. This property may favor applications in lipid-rich systems or as a hydrophobic intermediate.
Stereochemical Considerations: The trans configuration of this compound ensures stereochemical uniformity, critical for reproducibility in pharmaceutical synthesis. The 6:1 diastereomer ratio in 15cc introduces complexity in purification and may limit its use in enantioselective applications without further resolution .
Reactivity: The ketone group in 15cc offers a site for nucleophilic attacks (e.g., Grignard reactions), whereas the hydroxyl group in this compound can participate in esterification or oxidation reactions.
Broader Context of Similar Compounds
While 15cc is one example, other pyrrolidine-containing heterocycles exhibit distinct properties:
- Pyrrolidine analogs with larger rings (e.g., cyclohexanol derivatives): Increased ring size affects conformational flexibility and thermal stability.
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